2-(Azetidin-3-ylthio)pyrimidine

Description

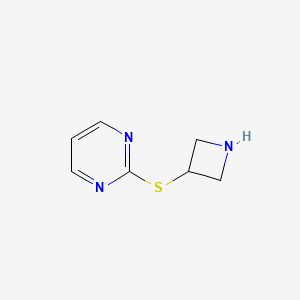

2-(Azetidin-3-ylthio)pyrimidine is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) linked via a thioether bond to an azetidine moiety (a four-membered saturated ring containing one nitrogen atom). This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and drug development.

Properties

Molecular Formula |

C7H9N3S |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-(azetidin-3-ylsulfanyl)pyrimidine |

InChI |

InChI=1S/C7H9N3S/c1-2-9-7(10-3-1)11-6-4-8-5-6/h1-3,6,8H,4-5H2 |

InChI Key |

OOCNXDXBKFPIML-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)SC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylthio)pyrimidine typically involves the reaction of a pyrimidine derivative with an azetidine derivative in the presence of a sulfur source. One common method is the nucleophilic substitution reaction where a 2-halo-pyrimidine reacts with azetidine-3-thiol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylthio)pyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylthio)pyrimidine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a thymidylate synthase inhibitor, it binds to the active site of the enzyme, preventing the synthesis of thymidine monophosphate (TMP) from deoxyuridine monophosphate (dUMP), thereby inhibiting DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~193.25 g/mol (estimated).

- Synthesis: Involves cyclization or substitution reactions, as noted for related azetidine-containing compounds .

Comparison with Structural Analogs

5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione

- Structure : Replaces the azetidine ring with a 1,3,4-oxadiazole-2-thione moiety.

- Synthesis: Prepared via refluxing a hydrazide derivative with carbon disulfide and KOH in ethanol, followed by acidification .

- Key Differences :

- The oxadiazole ring introduces additional electronegative atoms (O, N, S), altering electronic properties compared to the azetidine’s saturated ring.

- Higher ring strain in azetidine (4-membered) vs. oxadiazole (5-membered) may affect stability and reactivity.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

2-(Pyridin-2-yl)pyrimidine Derivatives

- Structure : Replaces azetidine with a pyridine ring.

- Pharmacological Activity : Designed to inhibit TGF-β1 mRNA in hepatic stellate cells, demonstrating anti-fibrotic activity .

- Key Differences: Pyridine’s aromaticity and planar structure contrast with azetidine’s non-aromatic, puckered ring, affecting binding interactions. Pyridine derivatives exhibit proven anti-fibrotic activity, whereas 2-(Azetidin-3-ylthio)pyrimidine’s therapeutic applications are less defined .

Table 1: Structural and Functional Comparison

Research Implications and Challenges

- This compound : Its discontinued commercial status (95% purity) limits current accessibility, necessitating in-house synthesis for further study.

- Structural Insights : Smaller rings (azetidine, thietane) may improve target binding but pose synthetic challenges due to strain.

- Pharmacological Gaps : While pyridine-pyrimidine hybrids show defined anti-fibrotic effects , the azetidine analog requires target validation and potency optimization.

Biological Activity

2-(Azetidin-3-ylthio)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and various therapeutic potentials based on recent research findings.

Synthesis and Structure

The synthesis of this compound involves the reaction of pyrimidine derivatives with azetidine-containing thiol compounds. The structural framework of this compound allows for interaction with various biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies indicate that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent inhibitory effects against several cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 45 |

| This compound | HCT-116 | 6 |

| This compound | HepG-2 | 48 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition .

Anti-inflammatory Effects

Pyrimidine derivatives are known for their anti-inflammatory activities. Specifically, studies have demonstrated that compounds with similar frameworks can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process:

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| This compound | 0.04 |

| Celecoxib (Standard) | 0.04 |

This indicates that the compound may possess therapeutic potential in treating inflammatory diseases by modulating eicosanoid synthesis .

Antimicrobial Activity

The antimicrobial properties of pyrimidines have also been explored. Research shows that related compounds demonstrate effectiveness against various pathogens, including fungi and bacteria. The minimum inhibitory concentration (MIC) values for selected derivatives suggest promising antimicrobial activity:

| Pathogen | MIC (μg/mL) |

|---|---|

| Candida albicans | <10 |

| Staphylococcus aureus | <5 |

These findings highlight the potential of this compound as an antimicrobial agent .

Case Studies and Research Findings

- Anticancer Study : A study conducted on a series of pyrimidine derivatives reported that modifications to the azetidine moiety significantly enhanced anticancer activity against MCF-7 and HCT-116 cell lines. The study concluded that the presence of electron-donating groups increased cytotoxicity .

- Anti-inflammatory Research : In vivo experiments using carrageenan-induced paw edema models demonstrated that pyrimidine derivatives reduced inflammation significantly compared to standard anti-inflammatory drugs like indomethacin, suggesting a favorable therapeutic profile for this compound .

- Antimicrobial Efficacy : A patent application described a new class of pyrimidines with enhanced antifungal properties, showing that certain derivatives could outperform established antifungal agents like Amphotericin B in terms of efficacy against resistant strains .

Q & A

[Basic] What are the optimal synthetic routes for 2-(Azetidin-3-ylthio)pyrimidine, and how can reaction conditions be systematically optimized?

Answer: The synthesis typically involves nucleophilic substitution between azetidine derivatives and activated pyrimidine precursors. Systematic optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the azetidine sulfur group.

- Catalyst screening : Base catalysts like K₂CO₃ or DBU improve reaction efficiency.

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and side-product formation.

- Monitoring intermediates : Use TLC or HPLC to track progress and isolate intermediates.

Reference methodologies from analogous heterocyclic syntheses, such as aza-Wittig reactions for pyrimidine derivatives .

[Basic] Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm regioselectivity of the azetidine-thio linkage. H-N HMBC can resolve ambiguities in pyrimidine ring substitution.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects isotopic patterns.

- X-ray crystallography : Single-crystal analysis resolves absolute configuration, with refinement using SHELXL to address disorder or thermal motion .

- HPLC : Reverse-phase columns (C18) with UV detection assess purity (>95% required for biological assays).

[Advanced] How can DFT studies predict the electronic properties and reactivity of this compound?

Answer:

- Basis sets : B3LYP/6-311++G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Solvent modeling : PCM (Polarizable Continuum Model) accounts for solvent effects on reaction pathways.

- Transition state analysis : IRC (Intrinsic Reaction Coordinate) calculations validate proposed mechanisms for azetidine ring opening or pyrimidine substitution.

Reference DFT workflows from studies on aminoimidazodipyridines .

[Advanced] How can X-ray crystallography data refinement address structural ambiguities in this compound derivatives?

Answer:

- SHELXL refinement : Apply restraints for disordered azetidine or pyrimidine moieties. Use TWIN commands for twinned crystals.

- Thermal ellipsoid analysis : Identify anisotropic displacement issues; apply ADPs (Anisotropic Displacement Parameters) for heavy atoms.

- Validation tools : Check PLATON alerts for missed symmetry or hydrogen bonding inconsistencies.

Case studies from thieno[2,3-d]pyrimidine structures highlight common pitfalls .

[Basic] What experimental design principles ensure reproducibility in synthesizing this compound?

Answer:

- Control variables : Document solvent batch, drying methods (e.g., molecular sieves for azetidine), and reaction atmosphere (N₂ for moisture-sensitive steps).

- Replication : Perform triplicate syntheses to assess yield variability (±5% acceptable).

- Literature cross-check : Compare with protocols for structurally related compounds, such as 2-(alkylamino)thienopyrimidines, to identify critical steps .

[Advanced] How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer:

- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. normal) to confirm specificity.

- Off-target profiling : Use kinase panels or proteome-wide binding studies to identify non-specific interactions.

- Meta-analysis : Compare literature data with attention to assay conditions (e.g., ATP concentrations in kinase assays).

Reference IL-6/STAT3 pathway studies for pyrimidine derivatives to contextualize mechanism variations .

[Advanced] What strategies differentiate target engagement from off-target effects in pharmacological studies of this compound?

Answer:

- Genetic knockdown : siRNA silencing of the putative target (e.g., CDK enzymes) to confirm loss of activity.

- Proteomic profiling : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies binding partners.

- Negative controls : Use enantiomers or structurally similar inactive analogs to rule out non-specific effects.

Methodologies from CDK inhibitor studies provide templates for validation .

[Basic] How can researchers design biological assays to evaluate enzyme inhibition by this compound?

Answer:

- Enzyme selection : Prioritize targets with structural homology to known pyrimidine-binding proteins (e.g., kinases, PDEs).

- Assay conditions : Optimize pH (7.4 for physiological relevance) and co-factor concentrations (e.g., Mg²⁺ for ATP-dependent enzymes).

- Data normalization : Include positive controls (e.g., staurosporine for kinases) and Z’-factor validation for high-throughput screening.

Reference protocols from fungicidal activity studies of thieno-pyrimidines .

[Advanced] What computational tools model the interaction of this compound with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Glide predicts binding poses in enzyme active sites. Validate with MD simulations (e.g., GROMACS) for stability over 100 ns.

- Pharmacophore mapping : Phase or MOE identifies critical hydrogen bond donors/acceptors (e.g., pyrimidine N1 and azetidine S).

- Free energy calculations : MM-PBSA/GBSA quantifies binding affinity differences between analogs.

Case studies from chemical probe design illustrate these approaches .

[Advanced] How do solvent and pH conditions influence the stability of this compound in solution?

Answer:

- pH stability : Conduct accelerated degradation studies (40°C, 75% RH) across pH 2–10. Monitor via UPLC-MS for hydrolysis (azetidine ring opening) or oxidation (sulfur to sulfoxide).

- Solvent compatibility : Avoid alcohols (risk of transesterification) and strongly basic conditions (deprotonation-induced degradation).

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (EDTA) for long-term storage.

Reference NIST data for analogous pyrimidine derivatives to infer degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.